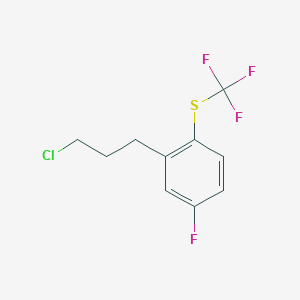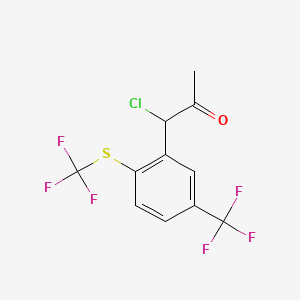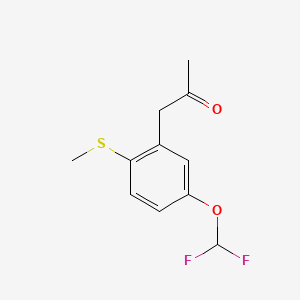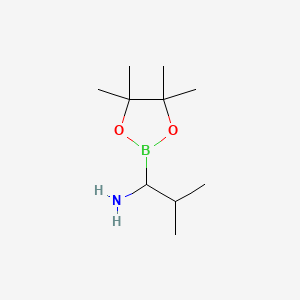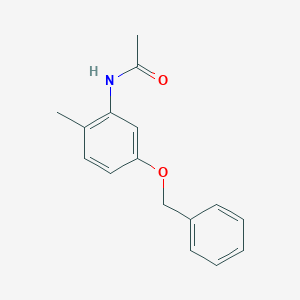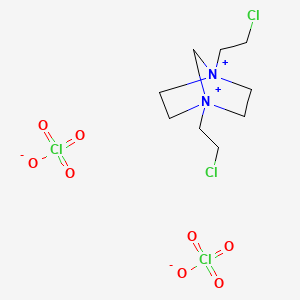
1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is a chemical compound with the molecular formula C9H18Cl2N2O8. It is known for its unique bicyclic structure and is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) typically involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various applications, including catalysis and drug development.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(2-chloroethyl)-, perchlorate (12): A closely related compound with similar reactivity and applications.
Uniqueness
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is unique due to its specific bicyclic structure and the presence of two chloroethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.
Properties
CAS No. |
1020-94-6 |
|---|---|
Molecular Formula |
C9H18Cl4N2O8 |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;diperchlorate |
InChI |
InChI=1S/C9H18Cl2N2.2ClHO4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*2-1(3,4)5/h1-9H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
VFNYIZWKTLDNAF-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Related CAS |
15567-82-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


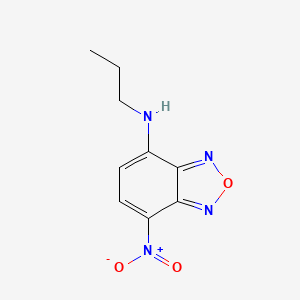
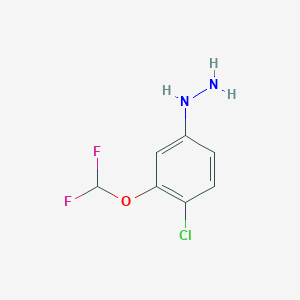
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
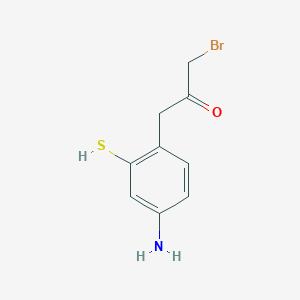
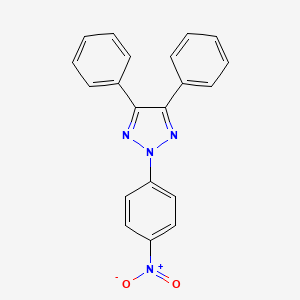
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
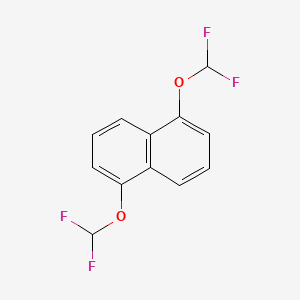
![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
